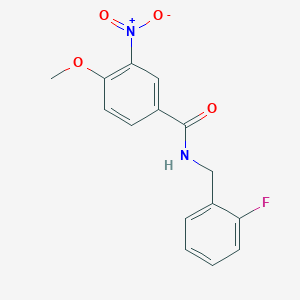

![molecular formula C20H26N2O2 B5295589 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol](/img/structure/B5295589.png)

3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol, also known as U-47700, is a synthetic opioid that was first developed in the 1970s by Upjohn Pharmaceuticals. It is a highly potent and addictive drug that has been associated with numerous cases of overdose and death. Despite its dangerous nature, U-47700 has gained popularity among drug users due to its euphoric effects and easy availability on the black market.

Wirkmechanismus

3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol acts on the mu-opioid receptor in the brain and spinal cord, which is responsible for pain relief and euphoria. It binds to the receptor and activates a cascade of signaling pathways that result in the release of dopamine, a neurotransmitter that is associated with pleasure and reward. 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol also inhibits the release of certain neurotransmitters such as norepinephrine and serotonin, which can result in a decrease in anxiety and depression.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol are similar to those of other opioids. It can cause pain relief, sedation, euphoria, and respiratory depression. 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol has a high potential for addiction and dependence, and withdrawal symptoms can occur when the drug is discontinued. Long-term use of 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol can also lead to tolerance, which means that higher doses are required to achieve the same effects.

Vorteile Und Einschränkungen Für Laborexperimente

3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol has several advantages and limitations for lab experiments. Its high potency and selectivity for the mu-opioid receptor make it a useful tool for studying the pharmacology of opioid receptors. However, its potential for addiction and dependence makes it difficult to use in animal studies, and caution should be taken when handling the drug due to its toxicity and potential for overdose.

Zukünftige Richtungen

There are several future directions for research on 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol. One area of interest is the development of new pain medications that have fewer side effects than traditional opioids. 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol's lower risk of respiratory depression makes it a potential candidate for this application. Another area of research is the development of new treatments for addiction and dependence on opioids. 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol's high potency and potential for addiction make it a useful tool for studying the mechanisms of addiction and developing new treatments. Finally, more research is needed to understand the long-term effects of 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol on the brain and body, as well as its potential for abuse and addiction in humans.

Synthesemethoden

The synthesis of 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol involves the reaction of 1-naphthylacetyl chloride with 3-(dimethylamino)-1-propanol in the presence of a base such as sodium hydroxide. The resulting product is then purified using various methods such as recrystallization and column chromatography. The synthesis of 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol is relatively simple and can be carried out using common laboratory equipment and chemicals.

Wissenschaftliche Forschungsanwendungen

3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol has been used in scientific research to study its pharmacological properties and potential therapeutic applications. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for its analgesic and euphoric effects. 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol has also been found to have a lower risk of respiratory depression compared to other opioids such as morphine. These properties make 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol a potential candidate for the development of new pain medications with fewer side effects.

Eigenschaften

IUPAC Name |

1-[3-[(dimethylamino)methyl]-3-hydroxypiperidin-1-yl]-2-naphthalen-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-21(2)14-20(24)11-6-12-22(15-20)19(23)13-17-9-5-8-16-7-3-4-10-18(16)17/h3-5,7-10,24H,6,11-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNFMWLBZAKSJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1(CCCN(C1)C(=O)CC2=CC=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

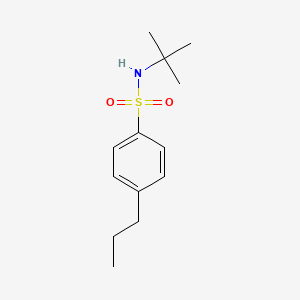

![6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5295518.png)

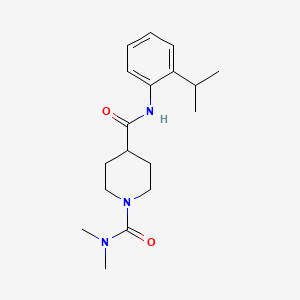

![N-{[(4-bromophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5295531.png)

![2-(2-methoxy-4-{[(1,1,3,3-tetramethylbutyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5295536.png)

![5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5295540.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5295555.png)

![2-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-1H-indene-1,3(2H)-dione](/img/structure/B5295564.png)

![5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide](/img/structure/B5295570.png)

![6-{4-(hydroxymethyl)-4-[3-(trifluoromethyl)benzyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B5295571.png)

![7-amino-5-(2-isopropoxyphenyl)-4-oxo-1,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5295603.png)

![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5295606.png)

![N-(2-methoxyethyl)-1'-[2-(methylthio)pyrimidin-4-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5295611.png)